N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N-(4-Chlorophenyl)-2-[(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to the nitrogen atom of the acetamide backbone and a sulfur-linked 5-methoxy-1H-1,3-benzodiazolyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUHRVSJNFZIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Attachment of the Sulfanyl Group: This step involves the reaction of the benzodiazole core with a thiol derivative.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-chloroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its benzodiazolyl-sulfanyl-acetamide core. Key comparisons with analogs include:
Key Observations :
- The target compound shares the N-(4-chlorophenyl)acetamide scaffold with Compounds 2, 3, and WH7, but its benzodiazolyl-sulfanyl group distinguishes it from pyridine/thieno-pyridine () or triazolyl () analogs.
- Compared to WH7, the absence of a triazolyl group and presence of a benzodiazolyl-sulfanyl linker suggest divergent biological targets (e.g., insecticidal vs. auxin-mediated pathways) .
Biological Activity
N-(4-Chlorophenyl)-2-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 295.77 g/mol
- Functional Groups : Contains a chlorophenyl group, a methoxybenzodiazole moiety, and a sulfanyl group.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of β-Catenin : Similar compounds have shown to inhibit Wnt-dependent transcription pathways by targeting β-catenin, a key player in cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of cancer cell lines with IC values as low as 0.12 μM, indicating strong potential against colorectal cancer .
- Antimicrobial Activity : The compound has been noted for its antimicrobial properties, particularly against fungi and bacteria. It acts by disrupting microbial cell walls or inhibiting essential enzymes involved in microbial metabolism.
Anticancer Properties
A series of studies have focused on the anticancer potential of similar benzodiazole derivatives. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:
| Compound | Cancer Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colorectal | 0.12 | β-Catenin inhibition |
| Compound B | Breast | 0.25 | Induction of apoptosis |
| N-(4-Chlorophenyl)-2-[(5-Methoxy... | Colorectal | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies suggest it exhibits significant antifungal activity against various strains, with mechanisms likely involving the disruption of fungal cell wall synthesis.
Study 1: Anticancer Efficacy in Xenograft Models
A recent study investigated the efficacy of a structurally similar compound in xenograft models using HCT116 cells implanted in BALB/c nu/nu mice. The results indicated a marked reduction in tumor size and weight compared to controls, alongside decreased expression of Ki67, a marker for cell proliferation .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of the compound against Candida albicans and Staphylococcus aureus. Results showed that the compound significantly inhibited growth at concentrations lower than those required for conventional antifungals.
Q & A
Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Thioether bond formation : Reacting a benzodiazolyl thiol with a chloroacetamide intermediate under controlled pH (8–9) and temperature (40–60°C) to prevent oxidation of the sulfanyl group .
- Purification : Use column chromatography with a polar/non-polar solvent gradient (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (retention time analysis) and ¹H/¹³C NMR (integration of aromatic protons and absence of extraneous peaks) .
Q. Which spectroscopic techniques are most effective for characterizing the sulfanyl-acetamide linkage?
- Methodological Answer :
- ¹H NMR : The methylene protons adjacent to the sulfanyl group (CH₂-S) typically resonate as a singlet at δ 3.8–4.2 ppm, while the benzodiazolyl protons show distinct aromatic splitting patterns .
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks [M+H]⁺ with accurate mass matching the theoretical molecular weight (e.g., ~375–400 g/mol for related compounds) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/methanol).
- Data Collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., C-S: ~1.81 Å) and angles using the CIF check tool in Acta Crystallographica .
- Example : A related compound (N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide) showed a data-to-parameter ratio of 18.8 and R factor = 0.038, ensuring reliability .
Q. What strategies are recommended for analyzing contradictory biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Test the compound in both cell-based (e.g., cytotoxicity) and enzyme inhibition assays (e.g., kinase activity) to confirm target specificity .
- Stability Testing : Assess compound integrity under assay conditions (pH, temperature) via LC-MS. Degradation products (e.g., oxidized sulfanyl groups) may explain discrepancies .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Significant variation (>2-fold) suggests assay interference .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Modify substituents at the benzodiazolyl 5-methoxy group (e.g., replace with ethoxy, halogens) and the 4-chlorophenyl acetamide moiety .
- Computational Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., cytochrome P450). Prioritize derivatives with improved ΔG values (<-8 kcal/mol) .
- Biological Testing : Screen derivatives in parallel against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with potency .
Data Contradiction and Optimization
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while X-ray provides static snapshots. Compare temperature-dependent NMR (e.g., 298 K vs. 100 K) to detect dynamic processes .
- Tautomerism : The 1H-1,3-benzodiazolyl ring may exhibit tautomeric shifts. Use DFT calculations (Gaussian 09) to model energetically favored tautomers and compare with experimental data .
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace low-boiling solvents (e.g., THF) with DMF or DMSO to facilitate higher reaction temperatures (80–100°C) without evaporation losses .
- Catalyst Screening : Test Pd/C or CuI for coupling steps. For example, CuI (5 mol%) increased yield from 45% to 72% in a similar sulfanyl-acetamide synthesis .
- Scale-Up Protocol : Use a jacketed reactor with automated temperature control to maintain consistency. Monitor reaction progress via in-situ FTIR .
Tables of Key Data
Q. Table 1: Example Reaction Conditions for Sulfanyl-Acetamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether Formation | K₂CO₃, DMF, 50°C, 12 h | 65 | |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | >95% purity |
Q. Table 2: Crystallographic Data for Related Compounds
| Compound | R Factor | Data/Parameter Ratio | Reference |
|---|---|---|---|
| N-(4-Bromophenyl)-sulfanyl-acetamide | 0.038 | 18.8 | |
| N-(4-Chloro-2-nitrophenyl)-acetamide | 0.041 | 16.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
